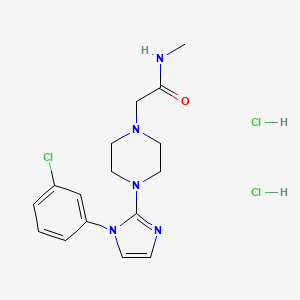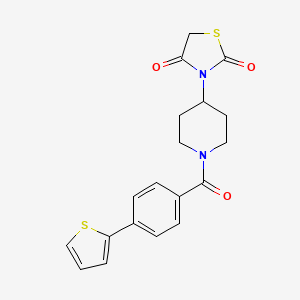
2-(1,3-二氧代异吲哚林-2-基)-N-(4-(N-(2-甲氧基嘧啶-4-基)磺酰胺)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide" is a derivative of isoindolinone, which is a significant pharmacophore in medicinal chemistry due to its biological activities. The structure of the compound suggests that it may have potential anti-inflammatory or antimicrobial properties, as indicated by the studies on similar compounds.
Synthesis Analysis
The synthesis of related compounds involves the cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid using dimethylformamide (DMF) as a solvent and anhydrous zinc chloride as a catalyst in a microsynth microwave reactor . This method is likely to be applicable to the synthesis of "2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide" with modifications to the starting materials to incorporate the specific sulfamoyl and methoxypyrimidinyl substituents.
Molecular Structure Analysis
The molecular structure of isoindolinone derivatives is characterized by the presence of a 1,3-dioxoisoindolin-2-yl moiety, which is a key feature in the compound of interest. The presence of additional substituents, such as the sulfamoyl and methoxypyrimidinyl groups, can significantly influence the binding affinity and biological activity of the compound. Molecular docking studies, as performed in the related research, can provide insights into the binding affinity towards target proteins such as human serum albumin (HSA) .
Chemical Reactions Analysis
The chemical reactivity of the compound is likely to be influenced by the functional groups present in its structure. The acetamide moiety, for example, could be involved in hydrogen bonding interactions, while the 1,3-dioxoisoindolin-2-yl group may participate in electronic interactions due to its conjugated system. The specific chemical reactions that the compound undergoes would depend on the context of its use, such as in biological systems or in the presence of other reactive agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of polar functional groups such as the sulfamoyl and acetamide is likely to influence its solubility in various solvents, while the overall molecular weight and steric factors could affect its boiling and melting points. Spectral data such as IR, NMR, and mass spectrometry would be essential for characterizing the compound and confirming its synthesis .
Relevant Case Studies
Case studies involving similar compounds have demonstrated promising anti-inflammatory activity in both in vitro and in vivo models, with some compounds also showing antibacterial and antifungal activities . These studies suggest that "2-(1,3-dioxoisoindolin-2-yl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide" could also exhibit similar biological activities, which would need to be confirmed through further experimental evaluation.
科学研究应用
抗炎应用
- 抗炎活性的合成和评价:一项研究报告了该化合物的衍生物的合成,在体外和体内模型中均表现出显着的抗炎活性。这些衍生物显示出比双氯芬酸更好的活性,并具有良好的胃肠道安全性(Nikalje,2014 年)。
- 分子对接研究:另一项研究重点是合成类似化合物,评估其抗炎特性。该研究包括分子对接,以了解对人血清白蛋白的结合亲和力(Nikalje、Hirani 和 Nawle,2015 年)。
抗惊厥应用
- 作为抗惊厥剂的潜力:该化合物的衍生物被合成并评估了抗惊厥活性。这些化合物显示出对最大电休克癫痫 (MES) 试验的保护作用,表明它们在抑制癫痫扩散方面的潜力(Nikalje、Khan 和 Ghodke,2011 年)。
在聚合物科学中的应用
- 光学活性聚酰胺:聚合物科学领域的研究包括合成含有该化合物的衍生物的光学活性聚酰胺。这些聚合物通过各种技术表征,并显示出在极性有机溶剂中的溶解性(Faghihi、Absalar 和 Hajibeygi,2010 年)。
抗菌应用
- 作为抗菌剂的评估:一些衍生物被合成并评估了其抗菌和抗真菌活性。某些化合物表现出有希望的抗菌和抗真菌活性(Debnath 和 Ganguly,2015 年)。
其他相关研究
- 微波辅助合成:另一项研究涉及衍生物的微波辅助合成,这些衍生物经过测试,具有中枢神经系统抑制和抗惊厥活性(Ghodke、Nikalje、Tiwari、Seijas Vazquez 和 Vázquez-Tato,2017 年)。
- 新衍生物的抗惊厥特性:研究还包括合成在各种试验中显示出抗惊厥特性的新衍生物,表明它们在该治疗领域的潜力(Kamiński、Obniska、Wiklik 和 Atamanyuk,2011 年)。
属性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-[(2-methoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O6S/c1-32-21-22-11-10-17(24-21)25-33(30,31)14-8-6-13(7-9-14)23-18(27)12-26-19(28)15-4-2-3-5-16(15)20(26)29/h2-11H,12H2,1H3,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVLRCBFONQTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


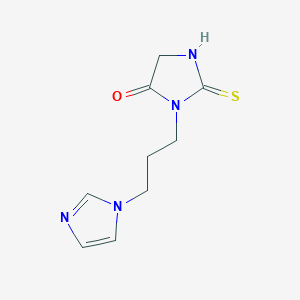
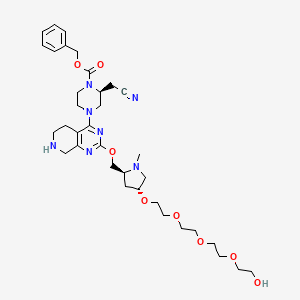
![N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B3005027.png)
![2-[4-Hydroxy-2-(8-hydroxy-3,7-dimethylocta-2,6-dienyl)-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3005028.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate](/img/structure/B3005029.png)
![Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005035.png)
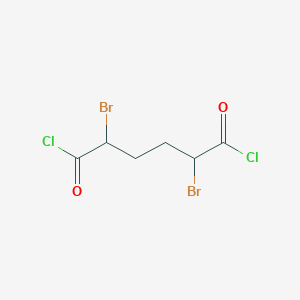
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3005037.png)

